molecular formula C9H8BrIOS B14036912 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one

Cat. No.: B14036912
M. Wt: 371.03 g/mol
InChI Key: NPYYSRWODZIZAR-UHFFFAOYSA-N
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Description

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one is an organic compound with the molecular formula C9H8BrIOS. It is a halogenated ketone featuring bromine, iodine, and a mercapto group attached to a phenyl ring.

Preparation Methods

The synthesis of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one typically involves halogenation reactions. One common method is the bromination of 1-(4-iodo-3-mercaptophenyl)propan-2-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions .

Industrial production methods may involve more scalable processes, including continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction parameters such as temperature, concentration, and reaction time to achieve the desired product efficiently .

Chemical Reactions Analysis

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Scientific Research Applications

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one involves its interaction with molecular targets through its halogen and mercapto groups. These functional groups can form covalent bonds or strong non-covalent interactions with enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

1-Bromo-1-(4-iodo-3-mercaptophenyl)propan-2-one can be compared with other halogenated ketones and mercapto-substituted compounds:

The uniqueness of this compound lies in its specific combination of halogen and mercapto groups, which confer distinct reactivity and potential for diverse applications.

Properties

Molecular Formula

C9H8BrIOS

Molecular Weight

371.03 g/mol

IUPAC Name

1-bromo-1-(4-iodo-3-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H8BrIOS/c1-5(12)9(10)6-2-3-7(11)8(13)4-6/h2-4,9,13H,1H3

InChI Key

NPYYSRWODZIZAR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)I)S)Br

Origin of Product

United States

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